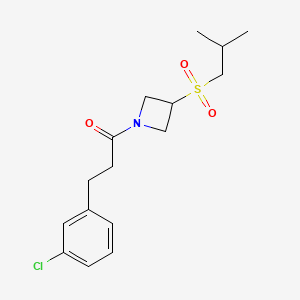

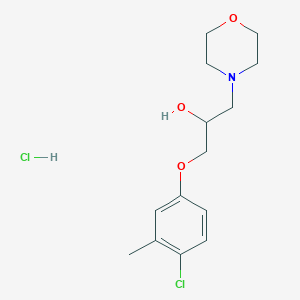

![molecular formula C18H15BrN2O2 B2353728 3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-71-4](/img/structure/B2353728.png)

3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzamide derivative with a pyrroloquinoline moiety. Benzamide derivatives are known to exhibit a wide range of biological activities . The pyrroloquinoline part of the molecule is a bicyclic structure that is found in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety substituted at the 3-position with a bromine atom and a complex pyrroloquinoline structure .Scientific Research Applications

Synthesis and Structural Analysis

- Pyrroloquinolines, including compounds structurally similar to 3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, are synthesized through recyclization processes and studied for their spectral characteristics. These compounds' structures are often confirmed by methods like X-ray diffraction analysis (Tretyakov & Maslivets, 2020).

Antibacterial Applications

- Pyrroloquinoline derivatives have been explored for their antibacterial properties. They show potent activity against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Ishikawa et al., 1990).

Analgesic and Anti-Inflammatory Applications

- Pyrroloquinoline compounds, including oxidized or reduced derivatives, exhibit a range of biological functions such as analgesic, anti-inflammatory, anti-epileptic, and anticancer activities. These applications make them of interest in various fields of medical research (Moon et al., 2015).

Synthesis and Eco-Friendly Approaches

- Novel pyrroloquinoline compounds are synthesized using eco-friendly methods, contributing to sustainable chemistry practices. These methods include minimizing chemical waste and employing simple separation processes (Largani et al., 2017).

Diuretic Properties and Polymorphism

- Certain pyrroloquinoline derivatives demonstrate strong diuretic properties, making them potential candidates for hypertension remedies. The study of their polymorphic modifications provides insights into their pharmaceutical applications (Shishkina et al., 2018).

Anti-tubercular Activities

- Carboxamide derivatives of quinolone compounds, similar to 3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, show significant antitubercular activities. These activities highlight their potential in developing treatments against tuberculosis (Kumar et al., 2014).

Kinase Inhibitory and Anticancer Activities

- Pyrroloquinoline derivatives exhibit inhibitory effects against protein kinases and COX-2 activities. This property is significant in cancer research, particularly in the context of breast cancer cell lines (Mphahlele et al., 2020).

Future Directions

properties

IUPAC Name |

3-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c19-14-5-1-3-12(7-14)18(23)20-15-8-11-4-2-6-21-16(22)10-13(9-15)17(11)21/h1,3,5,7-9H,2,4,6,10H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDHQPQRBIZHRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)Br)CC(=O)N3C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)